Docosanoic-d43 acid

Catalog No.
S690750
CAS No.
29823-26-5
M.F
C22H44O2
M. Wt
383.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docosanoic-d43 acid

CAS Number

29823-26-5

Product Name

Docosanoic-d43 acid

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,22-tritetracontadeuteriodocosanoic acid

Molecular Formula

C22H44O2

Molecular Weight

383.8 g/mol

InChI

InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2

InChI Key

UKMSUNONTOPOIO-MSWDUVJOSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O

Internal Standard for Analytical Techniques:

Docosanoic-d43 acid primarily functions as an internal standard in various analytical techniques employed for quantifying docosanoic acid (also known as behenic acid). These techniques encompass:

  • Gas Chromatography (GC)

    This method separates and identifies various components within a mixture based on their individual volatilities and interactions with the stationary phase of a column. Docosanoic-d43 acid, with its identical chemical structure to behenic acid except for the presence of 43 deuterium atoms, serves as a reference point for accurately determining the concentration of behenic acid in the sample .

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

    This technique combines the separation capabilities of Liquid Chromatography (LC) with the mass spectrometry (MS) for identifying and quantifying individual components within a complex sample. Similar to GC, docosanoic-d43 acid acts as an internal standard in LC-MS, providing a reference for accurate behenic acid quantification due to its nearly identical properties except for the isotopic substitution .

The presence of 43 deuterium atoms in docosanoic-d43 acid differentiates its mass from the naturally occurring behenic acid. This mass difference allows researchers to distinguish between the two molecules in the analytical instrument, enabling them to precisely measure the behenic acid concentration by comparing its signal intensity to that of the internal standard.

Potential Applications in Research:

While docosanoic-d43 acid itself doesn't possess any known biological activity, its role as an internal standard opens doors for various research applications:

  • Studying Lipid Metabolism

    Behenic acid, a long-chain saturated fatty acid, plays a role in various physiological processes, including lipid metabolism and energy homeostasis. By accurately quantifying behenic acid levels using docosanoic-d43 acid as an internal standard, researchers can investigate its involvement in:

    • Dietary studies: Understanding how dietary fat intake affects behenic acid levels and its potential influence on metabolic health .
    • Disease models: Studying behenic acid's role in diseases like obesity, atherosclerosis, and non-alcoholic fatty liver disease by measuring its levels in relevant models .
  • Developing Novel Drugs and Therapeutics

    Behenic acid is being explored for its potential therapeutic applications in various areas, including skin care and cancer treatment. Utilizing docosanoic-d43 acid as an internal standard can aid research in:

    • Evaluating the efficacy and safety of behenic acid-based drugs: By precisely measuring behenic acid levels in pre-clinical studies, researchers can assess its absorption, distribution, metabolism, and excretion (ADME) profile, informing drug development strategies .
    • Understanding the mechanisms of action of behenic acid-based therapies: Studying how behenic acid affects various biological processes can help elucidate its therapeutic potential and guide further research efforts.

Docosanoic-d43 acid, also known as behenic acid-d43, is a stable isotopic form of docosanoic acid, characterized by the molecular formula C22H44O2. It has a unique isotopic labeling with deuterium, making it useful in various biochemical and analytical applications. This compound is primarily utilized in research settings, particularly in studies involving lipid metabolism and cellular processes.

Docosanoic-d43 acid itself doesn't have a known mechanism of action in biological systems. Its primary function is as a research tool to trace and quantify docosanoic acid, which has some interesting biological properties. Regular docosanoic acid has been shown to interact with DNA and enzymes, potentially impacting cell processes [, ]. However, further research is needed to fully understand its biological roles.

That typically utilize deuterated solvents or reagents.
  • Fatty Acid Synthesis: Utilizing enzymatic or chemical synthesis pathways that incorporate deuterated precursors.
  • The synthesis process must ensure high purity levels (minimum 98% chemical purity) for effective application in research settings .

    The biological activity of docosanoic-d43 acid is significant in the context of lipid metabolism and cellular signaling. Research indicates that this compound can impact cellular processes such as:

    • Inhibition of DNA Polymerases: As mentioned, it inhibits specific DNA polymerases, which may affect DNA replication and repair mechanisms .
    • Cell Membrane Dynamics: Its long-chain structure allows it to integrate into cell membranes, potentially affecting membrane fluidity and function.

    Docosanoic-d43 acid finds applications across multiple fields:

    • Metabolic Studies: Used as a tracer in metabolic studies to track lipid metabolism.
    • Biochemical Research: Assists in understanding the roles of fatty acids in cellular functions and signaling pathways.
    • Pharmaceutical Development: Serves as a reference standard for quality control in pharmaceutical testing .

    Interaction studies involving docosanoic-d43 acid often focus on its effects on various biological systems. Key areas include:

    • Membrane Interactions: Investigating how docosanoic-d43 acid integrates into lipid bilayers and its influence on membrane properties.
    • Enzyme Inhibition: Assessing its inhibitory effects on enzymes involved in nucleic acid metabolism, which could provide insights into therapeutic applications .

    Docosanoic-d43 acid shares similarities with other long-chain fatty acids but has unique isotopic labeling features. Here are some similar compounds for comparison:

    Compound NameMolecular FormulaUnique Features
    Docosanoic AcidC22H44O2Non-deuterated form; common fatty acid
    Myristic AcidC14H28O2Shorter chain length; saturated fatty acid
    Palmitic AcidC16H32O2Saturated; widely found in animals and plants
    Stearic AcidC18H36O2Saturated; common in animal fats

    Docosanoic-d43 acid's uniqueness lies in its deuterium labeling, allowing for precise tracking in metabolic studies and enhancing the understanding of lipid behavior within biological systems. This isotopic distinction makes it particularly valuable for researchers focused on lipid dynamics and metabolic pathways.

    Thermodynamic Parameters

    Melting Point and Phase Behavior

    Docosanoic-d43 acid exhibits a well-defined melting point range of 80-82°C under standard atmospheric conditions (760 mmHg) [1] [2] [3] [4]. This represents a characteristic thermal transition behavior consistent with long-chain saturated fatty acids. The melting temperature is influenced by the crystalline packing arrangement of the fully deuterated hydrocarbon chain, which maintains structural integrity through van der Waals interactions between the deuterated methylene groups [1] [2].

    The phase behavior of docosanoic-d43 acid demonstrates typical characteristics of saturated fatty acids, transitioning from ordered crystalline phases to disordered liquid phases upon heating [5] [6]. Research on deuterated fatty acids has shown that deuteration results in a slight decrease in melting temperatures compared to their non-deuterated counterparts [5]. For comparison, the non-deuterated docosanoic acid exhibits a melting point of 72-80°C [7] [8], indicating that the extensive deuteration in docosanoic-d43 acid maintains similar thermal properties while providing isotopic enrichment.

    The compound exhibits polymorphic behavior characteristic of long-chain fatty acids, with the ability to exist in multiple crystalline forms [9] [10]. X-ray diffraction studies of similar docosanoic acid compounds have revealed centered rectangular unit cells with both rectangular parallel and orthorhombic packing arrangements [10]. The phase transition involves changes in the molecular orientation and packing density, with the deuterated chains maintaining their trans zigzag planar conformation throughout the transition [10].

    Solubility in Organic and Aqueous Matrices

    Docosanoic-d43 acid demonstrates characteristic solubility patterns consistent with long-chain fatty acids. The compound exhibits excellent solubility in dimethyl formamide (DMF), achieving concentrations of approximately 3.0 mg/mL at 25°C [11] [12] [4]. This high solubility in DMF makes it suitable for analytical applications requiring complete dissolution of the isotopically labeled compound.

    In aqueous systems, docosanoic-d43 acid shows limited solubility, being sparingly soluble in water alone [11] [13]. However, the solubility can be enhanced through the use of mixed solvent systems. A 1:1 mixture of DMF and phosphate-buffered saline (PBS) at pH 7.2 achieves a solubility of approximately 0.5 mg/mL [11] [12] [4]. This mixed solvent approach is particularly useful for biological applications where aqueous compatibility is required.

    The compound demonstrates good solubility in various organic solvents, including chloroform (50 mg/mL at 25°C) [7] [8] and hexane [7] [8]. This broad organic solvent compatibility facilitates its use in diverse analytical and synthetic applications. The high lipophilicity of docosanoic-d43 acid, with a log P (octanol/water) value of 10.34 [1] [2], confirms its hydrophobic nature and preference for organic phases.

    Solvent SystemSolubility (mg/mL)Temperature (°C)
    Dimethyl formamide (DMF)3.025
    DMF:PBS (pH 7.2) mixture (1:1)0.525
    Chloroform50.025
    HexaneSoluble25
    WaterSparingly soluble25

    Isotopic Purity and Stability

    Degradation Pathways in Analytical Matrices

    Research on deuterated fatty acids in analytical matrices has revealed specific degradation pathways that can affect the isotopic integrity of docosanoic-d43 acid. Environmental studies have shown that deuterated fatty acids, including docosanoic-d43 acid, undergo first-order degradation kinetics in certain matrices [17]. In snow matrices, docosanoic-d43 acid exhibited a reaction rate constant of 0.067 h⁻¹, indicating moderate stability under environmental conditions [17].

    The degradation process appears to involve multiple mechanisms, including oxidative pathways and potential isotopic exchange reactions. Studies on docosanoic acid degradation have identified omega-oxidation as a primary metabolic pathway, where the terminal methyl group undergoes hydroxylation followed by further oxidation to form dicarboxylic acids [18]. In deuterated systems, this process can potentially lead to selective loss of deuterium from specific positions, particularly the terminal positions.

    Analytical matrix effects have been observed in various solvent systems, with polar solvents potentially facilitating hydrogen-deuterium exchange reactions over extended periods [13] [19]. The compound demonstrates greater stability in non-polar organic solvents compared to aqueous or mixed aqueous-organic systems [11] [12]. Temperature-dependent degradation studies suggest that elevated temperatures can accelerate both chemical degradation and isotopic exchange processes [5] [6].

    The presence of catalytic surfaces or reactive species in analytical matrices can influence the degradation kinetics of docosanoic-d43 acid. Metal ions and acidic or basic conditions may promote hydrogen-deuterium exchange, particularly at the alpha position relative to the carboxyl group [13] [19]. To minimize degradation, analytical protocols typically recommend storage in neutral, dry conditions with minimal exposure to light and reactive atmospheric components [16].

    ParameterValueConditions
    Isotopic Purity (% D)98.0-98.9Mass spectrometry analysis
    Chemical Purity (%)≥95-99.3HPLC analysis
    Storage Temperature (°C)-20Recommended long-term storage
    Stability (years)≥4Under recommended conditions
    Deuterium Atoms43Fully deuterated aliphatic chain

    XLogP3

    9.6

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    1

    Exact Mass

    383.604030718 g/mol

    Monoisotopic Mass

    383.604030718 g/mol

    Heavy Atom Count

    24

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Wikipedia

    (~2~H_43_)Docosanoic acid

    Dates

    Last modified: 04-14-2024

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